molecular formula C15H24O2 B1203552 (2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol

(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol

Cat. No.: B1203552
M. Wt: 236.35 g/mol
InChI Key: QRMPRVXWPCLVNI-XIQJJJERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is a guaiane-type sesquiterpenoid hemiketal. It has garnered attention due to its diverse pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is typically extracted from the essential oil of Curcumae rhizoma. The extraction process involves steam distillation followed by purification steps such as column chromatography . The compound can also be synthesized through chemical modification of related sesquiterpenoids, involving steps like epoxidation and cyclization .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from natural sources, given the complexity of its synthetic routes. The large-scale extraction involves the use of advanced distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and halogenated derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S,8S,9S)-2-Methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol is unique due to its specific molecular structure, which confers distinct pharmacological activities. Unlike curcumin and turmerone, this compound has a unique combination of a five-membered ring and a six-membered ring, contributing to its diverse bioactivities .

Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(2S,5S,8S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol

InChI

InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3/t11-,12-,13-,14?,15-/m0/s1

InChI Key

QRMPRVXWPCLVNI-XIQJJJERSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2C13C[C@H]([C@@](O3)(CC2=C)O)C(C)C

Canonical SMILES

CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C

Synonyms

curcumol

Origin of Product

United States

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